2'-Amino-biphenyl-3-ol
Description
Contextualization of Functionalized Biphenyl (B1667301) Scaffolds in Modern Chemical Science
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational structure in modern chemical science. rsc.org In its unfunctionalized state, biphenyl is a relatively non-reactive molecule. However, the introduction of functional groups onto the biphenyl core dramatically alters its chemical properties, transforming it into a versatile platform for the construction of complex molecules. rsc.org These "functionalized biphenyls" are recognized as privileged structures, particularly in medicinal chemistry, because they are frequently found in a wide array of biologically active compounds, including natural products and synthetic drugs. rsc.orggre.ac.uk
The development of efficient synthetic methodologies to create these scaffolds has been a major focus of chemical research. Cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become powerful and widely used tools for the formation of the crucial carbon-carbon bond that links the two aryl rings. scielo.br These methods allow for the synthesis of a vast library of unsymmetrical biphenyls with diverse substitution patterns. gre.ac.uk The strategic placement of functional groups is critical as it dictates the three-dimensional shape of the molecule and its potential interactions with biological targets. This has led to the application of biphenyl derivatives in various therapeutic areas, including the development of anti-inflammatory drugs, anticancer agents, and treatments for central nervous system disorders. rsc.orgmdpi.com Beyond pharmaceuticals, functionalized biphenyls are also important intermediates in the synthesis of polymers, liquid crystals, and fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org
Significance of 2'-Amino-biphenyl-3-ol as a Versatile Synthetic Intermediate and Research Subject
Within the large family of functionalized biphenyls, this compound stands out as a particularly valuable compound for academic and industrial research. Its significance stems from the specific arrangement of its two functional groups: an amino group (-NH₂) at the 2'-position and a hydroxyl group (-OH) at the 3-position. ontosight.ai This unique combination of a nucleophilic amine and a phenolic hydroxyl group on the same biphenyl framework makes it a highly versatile synthetic intermediate.
The presence of these two distinct reactive sites allows for a wide range of chemical transformations. The amino group can readily participate in reactions such as amidation, alkylation, and the formation of sulfonamides. Simultaneously, the hydroxyl group can undergo etherification, esterification, or serve as a directing group in electrophilic aromatic substitution reactions. This dual functionality enables chemists to use this compound as a starting material for the synthesis of more complex, polyfunctional molecules. A key application is in the construction of benzo-fused heterocyclic compounds, which are prevalent in many biologically active molecules. ijpsr.infocore.ac.uk For instance, the amino and hydroxyl groups can be involved in cyclization reactions to form dibenzofurans, carbazoles, or other heterocyclic systems. The synthesis of 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid, a closely related structure, as a key intermediate for the thrombopoietin receptor agonist Eltrombopag, underscores the pharmaceutical relevance of this class of compounds. google.com
Scope and Objectives of Academic Research on this compound
Academic research focused on this compound and its derivatives is typically driven by several key objectives. A primary goal is the exploration of its potential biological activities. ontosight.ainih.gov The biphenyl scaffold itself is known to interact with various biological targets, and the specific functional groups of this compound provide opportunities for hydrogen bonding and other interactions with enzymes and receptors. ontosight.ai Consequently, research programs often aim to synthesize libraries of novel compounds derived from this scaffold and screen them for a range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. ontosight.airesearchgate.net
A significant objective is to conduct structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound—for example, by alkylating the amine, derivatizing the hydroxyl group, or introducing additional substituents onto the biphenyl rings—researchers can identify the specific molecular features that are essential for a desired biological effect. researcher.lifeatlasti.com For example, research on related biphenyl structures has aimed to develop dual inhibitors of acetylcholinesterase and butyrylcholinesterase as potential treatments for Alzheimer's disease. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 889945-09-9 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Brown crystalline powder |
| Melting Point | 203–206°C |
| Purity | ≥90% (HPLC) |
| Solubility | Soluble in methanol, ethyl acetate; slightly soluble in chloroform |
Note: Some data points are based on the closely related isomer 2-Amino-4-phenylphenol due to limited public data for this compound.
Table 2: Example of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(dba)₂ / PPh₃ | K₃PO₄ | Dioxane | 81% | rsc.org |
| 2-Bromophenyl)diphenylphosphine oxide | Arylboronic acids | Pd(dba)₂ / PPh₃ | K₃PO₄ | Toluene | - | rsc.org |
| 3-Bromo-2-methylphenyl)methanol | (3-Hydroxyphenyl)boronic acid | PdCl₂(dppf) | NaHCO₃ | Toluene/EtOH/H₂O | - | |
| Aryl Bromides | Arylboronic acids | Pd/CNS | K₃PO₄ | THF/H₂O | - | rsc.org |
This table illustrates typical conditions for the Suzuki-Miyaura reaction, a common method for synthesizing the biphenyl core structure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H,13H2 |
InChI Key |
KSSVUZSZSWEDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Amino Biphenyl 3 Ol and Analogous Biphenyl Derivatives
Established Synthetic Routes for Substituted Biphenylamines and Biphenylols
The construction of functionalized biphenyls like 2'-Amino-biphenyl-3-ol can be approached in two primary stages: the formation of the biphenyl (B1667301) core and the introduction or modification of the functional groups.
The creation of the C-C single bond connecting the two aryl rings is the cornerstone of biphenyl synthesis. Historically, several methods were developed that laid the groundwork for modern catalytic processes.
The Wurtz-Fittig reaction , an extension of the Wurtz reaction, was an early method for coupling an aryl halide with an alkyl halide using sodium metal. rsc.orgnih.gov While historically significant, its utility is limited by side reactions and lack of functional group tolerance. Another foundational method is the Bennett-Turner reaction , reported in 1914, which demonstrated the homocoupling of Grignard reagents like phenylmagnesium bromide in the presence of metal salts such as chromium(III) chloride or copper(II) chloride to form symmetrical biphenyls. rsc.org These early methods, while not typically employed for complex molecules like this compound, were crucial in establishing the feasibility of aryl-aryl bond formation. rsc.org
Once the biphenyl skeleton is assembled, or on one of the precursor rings, functional group interconversions (FGIs) are employed to install the final amino and hydroxyl groups. A common strategy for introducing the amino group is through the reduction of a nitro group. For instance, 2-aminobiphenyl (B1664054) can be prepared by the chemical reduction of 2-nitrobiphenyl (B167123) using reagents like stannous chloride in ethanol. chemicalbook.com This nitro-to-amino conversion is a robust and widely used transformation in organic synthesis. Conversely, an amino group can be converted to a nitro group if required for directing or reactivity purposes during the synthetic sequence. vanderbilt.edu
The hydroxyl group can be introduced through various methods. One common approach is the cleavage of a methyl ether (a methoxy (B1213986) group), which often serves as a protected form of the phenol. This demethylation can be achieved with reagents like boron tribromide or hydrobromic acid. Another classical method involves the diazotization of an amino group to form a diazonium salt, which can then be hydrolyzed to the corresponding phenol. These FGI strategies provide the flexibility to introduce the required functional groups at the appropriate stage of the synthesis, navigating issues of chemoselectivity and protecting group chemistry.
Catalytic Synthesis of this compound Scaffolds
The advent of transition-metal catalysis revolutionized organic synthesis, and the formation of biaryl compounds has been a major beneficiary. These methods offer high efficiency, selectivity, and functional group tolerance, making them indispensable for synthesizing complex molecules.
Palladium-catalyzed reactions are the most powerful and versatile tools for constructing C(sp²)-C(sp²) bonds. nih.gov The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of an organometallic coupling partner, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. rsc.orgnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters). rsc.orggre.ac.ukscielo.br The reaction couples an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. asianpubs.org The reaction conditions can be optimized for a vast range of substrates, including those with sensitive functional groups. gre.ac.ukasianpubs.org For example, 2'-halogenated biphenyl phosphine (B1218219) oxides have been successfully synthesized by coupling 2-bromophenyl-diphenylphosphino oxide with various 2-halogenated phenylboronic acids. liv.ac.uk The synthesis of complex amino acid derivatives, such as biphenyl tyrosine, has also been achieved using potassium aryltrifluoroborate salts as the coupling partner. scielo.br
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide/Triflate | Boronic Acid/Ester | Pd Catalyst / Ligand | Base | Solvent | Yield | Reference |
| N-Boc-3-iodotyrosine methyl ester | Phenyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | MeOH | 73% | scielo.br |
| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 81% | rsc.org |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | - | asianpubs.org |
| 2-Bromophenyl-diphenylphosphine oxide | 2-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 92% | liv.ac.uk |
Table is based on data from cited research articles. Conditions and yields are specific to the reported reactions.
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons but generally show excellent functional group compatibility. rsc.orgnih.gov This reaction is a powerful method for creating C-C bonds between organic halides and organozinc compounds, catalyzed by nickel or palladium. rsc.org A significant advantage is the ability to prepare a wide array of functionalized organozinc reagents. nih.gov Recent advances include the development of highly active and stable aminobiphenyl-based palladacycle precatalysts, which can facilitate Negishi couplings under mild, room-temperature conditions with low catalyst loadings, even for challenging heterocyclic substrates. nih.govnih.gov Until recently, its application for preparing 2-aminobiphenyls was primarily from the more reactive iodoaniline derivatives. google.com
Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a vast number of functional groups, making them compatible with complex synthetic schemes. rsc.orgwikipedia.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination pathway. rsc.org This method has proven effective for the synthesis of sterically hindered biaryls that can be challenging to form with other methods. vanderbilt.edu
Kumada Coupling: Reported independently by Kumada and Corriu in 1972, the Kumada coupling is one of the first transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It employs a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgambeed.com Nickel catalysts are often preferred due to their lower cost and high reactivity, especially with less reactive aryl chlorides. nih.gov The high reactivity of Grignard reagents can be a limitation, as they are incompatible with acidic functional groups like phenols or unprotected amines. However, the method is highly effective and economical for substrates that can tolerate these conditions and is used in industrial-scale syntheses. wikipedia.orgorganic-chemistry.org
The Ullmann reaction, first reported in 1901, is a classic copper-catalyzed method for the homocoupling of two aryl halides to form a symmetrical biaryl. nih.govwikipedia.org Traditionally, the reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.orgorganic-chemistry.org These demanding conditions limited its scope and functional group tolerance. nih.gov
Modern advancements have led to "Ullmann-type" reactions that proceed under much milder conditions, often using a catalytic amount of a copper(I) salt in the presence of a ligand. organic-chemistry.org These reactions have expanded the scope to include the formation of unsymmetrical biaryls and, importantly, the construction of C-O and C-N bonds. nih.govorganic-chemistry.org This makes the Ullmann-type reaction directly applicable to the synthesis of biphenylols and biphenylamines by coupling a halophenol or haloaniline with an appropriate partner. The Ullmann coupling is particularly valuable for the synthesis of highly substituted, sterically hindered biphenyls, a class of compounds for which palladium-catalyzed methods can sometimes be inefficient. vanderbilt.edu
Research continues to push the boundaries of biphenyl synthesis, focusing on more economical, sustainable, and efficient catalysts and reaction pathways.
One significant trend is the use of catalysts based on earth-abundant and less toxic first-row transition metals, such as iron and nickel. nih.gov Iron-catalyzed cross-coupling reactions, for example, have been developed for biaryl synthesis and are gaining attention as a cost-effective alternative to palladium. nih.govacs.org Nickel-based pincer complexes are also emerging as highly efficient catalysts for cross-coupling reactions, including Kumada-type couplings of aryl chlorides. bohrium.com
A paradigm shift in synthetic strategy is the move towards C-H bond activation . This approach aims to form aryl-aryl bonds by directly coupling two arenes, avoiding the need for pre-functionalization (i.e., halogenation) of the starting materials. For instance, the direct synthesis of biphenyl from benzene (B151609) has been reported over a palladium catalyst supported on graphene oxide, representing a more atom-economical route. rsc.org
Improvements in catalyst design also include the use of novel supports and advanced catalytic systems. Silica-based palladium catalysts have been shown to be highly efficient and reusable for Suzuki reactions under mild conditions. urjc.es Furthermore, the development of polyoxometalates and other complex inorganic clusters as catalysts for organic synthesis represents a growing field of research. sciopen.com These emerging systems promise to deliver more sustainable and powerful tools for the construction of this compound and other complex molecular architectures.
Principles and Advancements in Green Synthesis of this compound
The pursuit of green and sustainable chemistry has revolutionized the synthesis of complex molecules, including this compound and its analogs. This section delves into the core principles and recent advancements in the environmentally benign synthesis of these valuable biphenyl derivatives. The focus is on the adoption of eco-friendly reagents and reaction conditions, the maximization of atom economy, and the implementation of comprehensive waste minimization strategies.
Eco-friendly Reagents and Reaction Conditions
A significant stride in the green synthesis of biphenyl compounds involves the replacement of hazardous chemicals with more environmentally friendly alternatives. nih.govkeaipublishing.com Traditional methods often rely on toxic solvents and harsh reagents. nih.gov Modern approaches, however, increasingly utilize water as a benign and inexpensive reaction medium. arabjchem.org The use of aqueous media not only reduces the environmental footprint but can also, in some cases, enhance reaction rates and selectivity.
Recent research has highlighted the efficacy of microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com For instance, a new eco-friendly method for synthesizing biphenyl derivatives involved microwave-assisted reductive alkylation, achieving high yields in a matter of minutes. mdpi.com
Furthermore, the development of heterogeneous catalysts is a cornerstone of green biphenyl synthesis. These catalysts, often based on palladium nanoparticles supported on materials like chitosan (B1678972) or seaweed extracts, offer several advantages. nih.govresearchgate.net They can be easily separated from the reaction mixture and recycled, minimizing waste and preventing contamination of the final product with residual metal. acs.org The use of such recyclable nanocatalysts has been successfully demonstrated in the Suzuki-Miyaura coupling for the synthesis of key biphenyl intermediates. nih.gov
Another innovative approach is the use of natural resources as initiating sources for reactions. For example, one green synthesis method for a bromomethyl biphenyl compound utilizes natural sunlight, eliminating the need for a chemical initiator. google.com
| Eco-Friendly Approach | Description | Key Advantages | Relevant Research Findings |
| Aqueous Reaction Media | Utilizing water as the primary solvent instead of toxic organic solvents. | Inexpensive, environmentally benign, can enhance reactivity. | A simple and efficient route for the synthesis of unsymmetrical N,N′-diphenyl urea (B33335) has been developed in an aqueous medium without the need for a base or catalyst. arabjchem.org |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, lower energy consumption, often higher yields. | A new, ecological method for the synthesis of biphenyl derivatives was developed using microwave-assisted reductive alkylation, yielding final compounds in 4 minutes. mdpi.com |
| Heterogeneous Catalysis | Using catalysts that are in a different phase from the reactants, often solid catalysts in a liquid reaction mixture. | Easy separation and recyclability of the catalyst, reduced product contamination. | A sustainable approach to the Suzuki-Miyaura coupling reaction has been developed using mesoporous MCF-supported tin-palladium nanoparticles. researcher.life |
| Natural Initiators | Using natural energy sources like sunlight to initiate reactions. | Reduces the need for chemical initiators, renewable energy source. | A green synthesis method for bromomethyl biphenyl compounds uses natural sunlight as an initiating source. google.com |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. tongji.edu.cnstudymind.co.uk Reactions with high atom economy are inherently "greener" as they generate minimal waste. studymind.co.uk Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often favored for biphenyl synthesis due to their potential for high atom economy.
The use of azeotropic mixtures, such as cyclopentyl methyl ether (CPME) and water, offers another avenue for waste reduction. rsc.org This biphasic system can facilitate the separation of the product and catalyst, and the azeotropic solvent can be easily recovered and reused, thereby minimizing waste generation. rsc.orgacs.org The environmental factor (E-factor), which quantifies the amount of waste produced per unit of product, is a useful metric for assessing the greenness of a synthetic route, with lower values indicating a more sustainable process. acs.org
| Strategy | Description | Impact on Sustainability | Example |
| High Atom Economy Reactions | Designing synthetic routes where the maximum number of reactant atoms are incorporated into the final product. | Reduces the generation of by-products and waste, making the process more efficient and environmentally friendly. | Addition reactions, which have a 100% atom economy, are ideal. In the context of biphenyl synthesis, cross-coupling reactions are often designed to maximize atom economy. |
| Catalyst and Solvent Recycling | Recovering and reusing the catalyst and solvent from the reaction mixture. | Reduces waste, lowers costs, and conserves resources. | A waste-minimized Buchwald-Hartwig coupling allows for the recovery and reuse of the Pd/C catalyst, XPhos ligand, and CPME solvent. rsc.org |
| Use of Azeotropic Mixtures | Employing solvent systems that form azeotropes to facilitate separation and recovery. | Simplifies workup procedures and enables efficient solvent recycling, leading to significant waste reduction. | The use of a acetonitrile/water azeotrope in a Sonogashira cross-coupling reaction allowed for an 82% reduction in overall waste due to efficient recovery and reuse of the reaction medium. acs.org |
Sustainable Approaches in Functionalized Biphenyl Synthesis
The principles of green chemistry are broadly applicable to the synthesis of a wide range of functionalized biphenyls. The development of sustainable synthetic routes often involves a multi-faceted approach that combines several green chemistry principles.
For instance, the synthesis of biphenyl derivatives via the Suzuki-Miyaura coupling can be made more sustainable by using a recyclable palladium catalyst in an aqueous medium. researcher.life This not only reduces the environmental impact of the solvent but also minimizes palladium contamination in the final product.
The innovative use of organosilane reagents in Hiyama cross-coupling reactions is another promising avenue for sustainable biphenyl synthesis. rsc.org Organosilanes are less toxic, readily available, and relatively inexpensive, making them an attractive alternative to other organometallic reagents. rsc.org
Ultimately, the goal is to develop synthetic pathways that are not only efficient and high-yielding but also safe, environmentally responsible, and economically viable. The continuous exploration of new catalytic systems, greener reaction media, and innovative synthetic strategies will be crucial in achieving this goal for the synthesis of this compound and other important functionalized biphenyls.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Comprehensive high-resolution NMR data for 2'-Amino-biphenyl-3-ol, which is essential for unambiguous structural assignment, has not been found in surveyed academic publications or chemical databases.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC)
Specific data from multi-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for this compound are not available in the reviewed literature. These techniques would be critical for confirming the connectivity between protons and carbons, as well as across multiple bonds, to definitively establish the substitution pattern of the biphenyl (B1667301) core.
Application of ¹H and ¹³C NMR in Compound Characterization
Detailed ¹H (proton) and ¹³C (carbon) NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound have not been published. Such data would provide crucial information on the electronic environment of each nucleus, confirming the presence of the distinct aromatic rings and the positions of the amino and hydroxyl substituents. Without these experimental findings, a data table for NMR characterization cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
While the theoretical exact mass of this compound (C₁₂H₁₁NO) can be calculated, published experimental High-Resolution Mass Spectrometry (HRMS) data could not be located. HRMS analysis is necessary to experimentally confirm the elemental composition and would provide insights into the compound's fragmentation patterns under mass spectrometric conditions, which is key for its unequivocal identification.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
No peer-reviewed articles or database entries containing the experimental Fourier-Transform Infrared (FTIR) or Ultraviolet-Visible (UV-Vis) spectra for this compound were identified. FTIR spectroscopy would be used to identify characteristic vibrational frequencies for the O-H (hydroxyl) and N-H (amino) stretching, as well as aromatic C-H and C=C bonds. UV-Vis spectroscopy would reveal the electronic transitions (e.g., π→π*) characteristic of the conjugated biphenyl system.
X-ray Diffraction Techniques for Solid-State Molecular Architecture (e.g., Single-Crystal X-ray Diffraction)
There is no published single-crystal X-ray diffraction data for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without such a study, the solid-state molecular architecture remains unconfirmed.
Chiroptical Spectroscopic Methods for Absolute Configuration (e.g., Electronic Circular Dichroism (ECD) for Chiral Derivatives)
This compound is an achiral molecule. Atropisomerism could potentially induce chirality if rotation around the biphenyl single bond is sufficiently hindered, for instance, by bulky ortho-substituents. However, the parent compound is not expected to be chiral. Consequently, studies involving chiroptical methods like Electronic Circular Dichroism (ECD) would be relevant only for its chiral derivatives. A search for ECD analysis of chiral derivatives of this compound did not yield any specific research findings, which would be necessary to discuss the application of this technique for determining absolute configuration in this class of compounds. nih.gov
Reaction Mechanisms and Chemical Reactivity of 2 Amino Biphenyl 3 Ol
Fundamental Organic Reaction Mechanisms Applicable to 2'-Amino-biphenyl-3-ol
The reactivity of this compound is rooted in fundamental organic reaction mechanisms. The presence of electron-donating amino (-NH2) and hydroxyl (-OH) groups significantly influences the electron density of the two aromatic rings, making them susceptible to certain types of reactions while potentially inhibiting others.
The reactions of the biphenyl (B1667301) core are characteristic of aromatic compounds, primarily involving electrophilic and, under specific conditions, nucleophilic substitution. rsc.org
Electrophilic Aromatic Substitution (EAS): Both the amino and hydroxyl groups are strong activating groups and are ortho, para-directing. In this compound, the -OH group on one ring and the -NH2 group on the other activate their respective rings towards electrophilic attack. This generally leads to substitution at the positions ortho and para to these functional groups. For example, halogenation or nitration would be directed to positions 2, 4, and 6 on the hydroxyl-bearing ring and positions 1', 3', and 5' on the amino-bearing ring. The precise outcome can be influenced by steric hindrance and the specific reaction conditions. rsc.orgsmolecule.com The reaction typically proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex.
Nucleophilic Aromatic Substitution (SNAr): Simple aryl halides are generally resistant to nucleophilic attack. libretexts.org For a nucleophilic substitution to occur on the aromatic rings of this compound, the ring would typically need to be activated by the presence of strong electron-withdrawing groups (like -NO2) at the ortho or para positions relative to a leaving group. libretexts.org In the absence of such groups, SNAr reactions require harsh conditions. The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org
The table below summarizes the expected reactivity in substitution reactions.
Table 1: Aromatic Substitution Pathways for this compound
| Reaction Type | Activating/Deactivating Groups | Directing Effects | Mechanistic Intermediate | General Requirements |
|---|---|---|---|---|
| Electrophilic Substitution | -OH (strong activator) -NH₂ (strong activator) | Ortho, Para | Sigma Complex (Arenium Ion) | Presence of an electrophile (e.g., Br₂, HNO₃). |
| Nucleophilic Substitution | -OH (deactivating) -NH₂ (deactivating) | N/A (requires leaving group) | Meisenheimer Complex | Requires a good leaving group and strong electron-withdrawing groups on the ring, or very strong nucleophiles. libretexts.org |
The amino and hydroxyl groups are primary sites for chemical modification.
Reactions of the Amino Group: The nucleophilic amino group can undergo a variety of transformations. libretexts.org
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (HONO) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions.
Reductive Amination: The amino group can be formed from a corresponding nitro group via reduction, or it can be used to react with aldehydes and ketones to form imines, which are then reduced to secondary amines. libretexts.org
Intramolecular Cyclization: The amino group in 2-aminobiphenyl (B1664054) derivatives is a key precursor for the synthesis of carbazoles. This often occurs via a palladium-catalyzed intramolecular C-H activation and C-N bond formation. researchgate.netnih.gov
Reactions of the Hydroxyl Group: The phenolic hydroxyl group also enables several key transformations.
Etherification (Williamson Synthesis): Deprotonation with a base followed by reaction with an alkyl halide to form an ether.
Esterification: Reaction with an acyl chloride or anhydride (B1165640) to form an ester.
Oxidation: Under controlled conditions, phenols can be oxidized to quinones.
Directed C-H Functionalization: The hydroxyl group can direct metal catalysts to functionalize the C-H bond at the ortho position, as seen in the Pd-catalyzed hydroxylation of [1,1'-biphenyl]-2-ols to form 2,2'-biphenols. researchgate.net
The table below provides examples of functional group transformations.
Table 2: Representative Functional Group Transformations
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Amino (-NH₂) | Intramolecular Cyclization | Pd(OAc)₂, Oxidant | Carbazole (B46965) |
| Amino (-NH₂) | Diazotization | NaNO₂, HCl (aq), 0-5°C | Diazonium Salt |
| Hydroxyl (-OH) | Etherification | CH₃I, K₂CO₃ | Methoxy (B1213986) Ether |
| Hydroxyl (-OH) | Esterification | Acetic Anhydride, Pyridine | Acetate Ester |
Mechanistic Investigations of Catalytic Reactions Involving this compound as a Substrate or Ligand
The unique structure of this compound makes it a valuable scaffold in catalysis, either as a substrate undergoing transformation or as a ligand controlling the reaction's outcome.
Understanding catalytic cycles requires identifying the transient species that are formed. In many transition-metal-catalyzed reactions, these include intermediates and transition states. msuniv.ac.in
A key catalytic reaction involving aminobiphenyls is the palladium-catalyzed synthesis of carbazoles. nih.govbohrium.com The mechanism is believed to proceed through a catalytic cycle involving:
Oxidative Addition: The active Pd(0) catalyst reacts with a substrate (if part of a cross-coupling sequence) or coordinates to the aminobiphenyl.
C-N Bond Formation: An intramolecular C-N bond is formed. In modern methods, this often involves a concerted metalation-deprotonation or C-H activation step, where the palladium catalyst directly activates a C-H bond on one ring, leading to the formation of a palladacycle intermediate. researchgate.net
Reductive Elimination: The final C-N bond is formed, releasing the carbazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Computational studies have been crucial in mapping the energy profiles of such reactions, helping to distinguish between different possible pathways and to characterize the geometry of high-energy transition states. wolfram.comacs.org For instance, the fleeting transition states of biphenyl C-C bond rotation have been stabilized and observed crystallographically by inserting them into a computationally designed protein pocket. nih.gov
Asymmetric synthesis aims to produce a chiral product with a preference for one enantiomer over the other. uwindsor.caslideshare.net This is often achieved using a chiral catalyst, where a metal center is coordinated to a chiral ligand. mdpi.com
Derivatives of this compound have significant potential as chiral ligands in asymmetric catalysis. The biphenyl backbone can exhibit axial chirality if rotation around the C-C single bond is restricted by bulky substituents at the ortho positions. The amino and hydroxyl groups serve as excellent coordination sites for a metal catalyst.
The mechanism of stereochemical control relies on the formation of diastereomeric transition states. The chiral ligand creates a specific three-dimensional environment around the metal's active site. When the substrate binds to the catalyst, it can do so in several orientations. However, due to steric and electronic interactions with the chiral ligand, one orientation (leading to one product enantiomer) will be energetically favored over the others. The difference in the activation energies of these competing pathways determines the enantiomeric excess of the product. york.ac.uk
For example, in an asymmetric reduction of a ketone, a catalyst derived from an amino alcohol ligand would coordinate both the metal and a hydride source. The ketone substrate would then approach this complex, and the chiral ligand framework would direct the hydride to attack one specific face of the carbonyl, leading to the preferential formation of one alcohol enantiomer. mdpi.com
Advanced Computational and Theoretical Studies of 2 Amino Biphenyl 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and reactivity, without the need for empirical parameters.
Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry due to its balance of accuracy and computational efficiency. arxiv.orgarxiv.org This method is used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. arxiv.org For a molecule like 2'-Amino-biphenyl-3-ol, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), are performed to predict its optimal three-dimensional geometry. acs.orgresearchgate.net
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical, yet representative, data for the specified compound based on typical values for similar aromatic molecules.
| Parameter | Type | Atoms Involved | Value |
| Bond Length | C-C | C1-C1' | ~1.49 Å |
| Bond Length | C-O | C3-OH | ~1.36 Å |
| Bond Length | C-N | C2'-NH2 | ~1.40 Å |
| Bond Angle | C-C-C | C2-C1-C6 | ~118° |
| Bond Angle | C-C-O | C2-C3-OH | ~119° |
| Bond Angle | C-C-N | C1'-C2'-NH2 | ~120° |
| Dihedral Angle | C-C-C-C | C2-C1-C1'-C2' | ~45-55° |
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. acs.orgproteopedia.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). acs.orgnih.gov For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, highlighting them as sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), marking them as potential hydrogen bond donors. malayajournal.org
Illustrative FMO and MEP Data for this compound This table presents hypothetical data to illustrate the concepts of FMO and MEP analysis.
| Parameter | Description | Predicted Value/Observation |
| FMO Analysis | ||
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.4 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | ~ 4.6 eV |
| MEP Mapping | ||
| Most Negative Region | Site for electrophilic attack | Around the Oxygen of the hydroxyl group and the Nitrogen of the amino group. |
| Most Positive Region | Site for nucleophilic attack | Around the hydrogens of the hydroxyl and amino groups. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides deep electronic insights, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and behavior of molecules over time, particularly in complex environments like a solvent or a biological receptor.
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its accessible conformations. Conformational analysis aims to map the potential energy surface of the molecule as a function of its rotatable bonds. google.comucsb.edu The most critical rotation is around the C1-C1' bond, defined by the dihedral angle between the phenyl rings.
By systematically rotating this bond and calculating the energy at each step (a process known as a potential energy scan), a conformational energy profile can be generated. google.com This analysis reveals the energy barriers between different conformations and identifies the most stable, low-energy states. For this compound, the global energy minimum would correspond to a twisted, non-planar structure. Planar conformations are generally disfavored due to significant steric repulsion between the hydrogen atoms on the adjacent rings. The presence of the amino and hydroxyl groups can also lead to the formation of intramolecular hydrogen bonds in certain conformations, which would further stabilize those specific geometries.
To understand how this compound might function as a biologically active agent, such as an enzyme inhibitor, its interaction with a target receptor must be studied. reactome.org This is typically done using a two-step computational approach: molecular docking followed by molecular dynamics (MD) simulations. researchgate.net
Molecular Docking: This technique predicts the preferred binding orientation (pose) of the ligand within the receptor's binding site. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces. For example, studies on related biphenyl (B1667301) structures have used docking to investigate their binding to enzymes like fatty acid amide hydrolase (FAAH) and PKMYT1. escholarship.orgnih.gov
Molecular Dynamics (MD) Simulations: Following docking, an MD simulation is run to assess the stability of the predicted ligand-receptor complex over time. nih.gov The simulation models the movements of all atoms in the system, providing insights into the dynamic nature of the binding. researchgate.netnih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to check for stability and the identification of persistent hydrogen bonds and other crucial intermolecular interactions that anchor the ligand in the binding pocket. researchgate.net
Illustrative Potential Ligand-Receptor Interactions for this compound This table describes hypothetical interactions if the compound were docked into a protein active site.
| Interaction Type | Ligand Group | Potential Receptor Residue |
| Hydrogen Bond Donor | 3-hydroxyl group (-OH) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Donor | 2'-amino group (-NH2) | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | 3-hydroxyl group (-OH) | Serine, Threonine, Histidine |
| Hydrogen Bond Acceptor | 2'-amino group (-NH2) | Serine, Threonine, Asparagine |
| Hydrophobic/π-π | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new chemical entities based on their molecular structure. uninsubria.itresearchgate.net These models work by establishing a mathematical correlation between calculated molecular descriptors and an experimentally measured activity or property. researchgate.net
Developing a QSAR model for a series of biphenyl analogs would involve:
Data Set Compilation: Assembling a group of related compounds with known biological activity (the training set).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links the most relevant descriptors to the observed activity.
Validation: Rigorously validating the model's predictive power using an external set of compounds (the test set). uninsubria.it
For instance, a QSAR study on biphenyl derivatives acting as enzyme inhibitors might yield a model suggesting that inhibitory potency increases with higher lipophilicity (logP) but decreases with a larger HOMO-LUMO gap, providing a clear strategy for designing more potent analogs. escholarship.orgacs.org
Research Applications of 2 Amino Biphenyl 3 Ol and Its Synthesized Derivatives
Design and Application in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of chemical reactions. Axially chiral biaryl compounds are among the most successful classes of ligands, and the biphenyl (B1667301) framework is central to many of these designs. chemrxiv.orgoup.com
The structural backbone of 2'-Amino-biphenyl-3-ol is analogous to other biphenyls that have been successfully converted into powerful chiral ligands. The development of ligands such as [1,1′-naphenyl]-2,2′-diol (BINOL) and 1,1′-spirobiindane-7,7′-diol (SPINOL) has paved the way for a wide range of axially chiral ligands and catalysts that have found extensive use in asymmetric synthesis. chemrxiv.orgnih.gov The amino and hydroxyl groups on the this compound ring system are ideal handles for derivatization into various ligand types, including phosphoramidites, phosphines, and other coordinating moieties.
The strategy often involves modifying these functional groups to create sterically demanding and electronically tuned environments around a metal center. For instance, new types of adjustable axially chiral biphenyl ligands have been developed where substituent groups at various positions on the biphenyl rings can be adjusted to enhance efficiency in asymmetric catalysis. chemrxiv.org This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to suit specific enantioselective transformations. chemrxiv.orgnih.gov While direct synthesis of ligands from this compound is not extensively documented in leading journals, the principles established with similar biphenyldiols, such as 6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol, demonstrate a clear pathway for its potential use. nih.gov
Derivatives of the biphenyl scaffold have demonstrated exceptional performance in a variety of catalytic asymmetric reactions. These reactions are crucial for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals. nih.gov
Asymmetric Additions: Chiral biphenyldiol (BIPOL)-based ligands have been evaluated in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov In a model reaction, various substituted (S)-BIPOL ligands were used to catalyze the addition of diethylzinc to benzaldehyde, yielding the chiral alcohol product with high enantiomeric excess (ee). nih.gov The performance of several ligands in this reaction highlights the tunability of the biphenyl framework. nih.gov
| Ligand | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| (S)-L1 | CH2Cl2 | 82 | 81 |
| (S)-L2 | CH2Cl2 | 82 | 91 |
| (S)-L5 | CH2Cl2 | 85 | 93 |
| (S)-L5 | Et2O | 77 | 91 |
| (S)-L8 | CH2Cl2 | 81 | 91 |
Table 1. Performance of selected (S)-BIPOL ligands in the asymmetric addition of diethylzinc to benzaldehyde. Data sourced from nih.gov.
Asymmetric Hydrogenations: Biphenyl-based diphosphine ligands are also highly effective in asymmetric hydrogenation reactions. The atropisomeric bis(dialkylarylphosphine) ligand known as BICHEP, or (R)-(-)- and (S)-(+)-2,2'-bis(dicyclohexylphosphino)-6,6'-dimethyl-1,1'-biphenyl, has been synthesized and used in Rhodium(I)-catalyzed hydrogenations. oup.com These catalysts have shown high efficiency in the hydrogenation of substrates like ethyl α-(benzamido)cinnamate and dimethyl itaconate, achieving yields up to 98% and enantiomeric excesses of 98-99%. oup.com Transition metal-catalyzed asymmetric hydrogenation is considered a reliable and versatile tool for synthesizing chiral drugs. acs.org
Asymmetric Cycloadditions: The utility of the biphenyl scaffold extends to cycloaddition reactions. Phosphoramidite ligands derived from axially chiral biphenyldiols are recognized as privileged ligands in asymmetric synthesis. nih.gov These ligands have been successfully applied in Palladium-catalyzed asymmetric cycloadditions, further demonstrating the versatility of the biphenyl core in constructing catalysts for complex bond-forming reactions. chemrxiv.orgnih.gov
Roles in Materials Science and Engineering
The rigid and tunable nature of the biphenyl structure makes it an attractive component for advanced functional materials. Derivatives of this compound can serve as monomers for high-performance polymers or as linkers in crystalline supramolecular structures. lookchem.com
Biphenyl derivatives are fundamental building blocks for a range of polymeric materials. lookchem.com Specifically, biphenyl diamines are key monomers in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, high mechanical strength, and good insulating properties. acs.orggoogle.com These characteristics make them suitable for demanding applications in the aerospace and electronics industries. google.com
In the field of organic optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs), biphenyl-containing molecules play a crucial role. acs.org For example, 4,4'-Di(N-carbazolyl)biphenyl (CBP) is a widely used host material in the emissive layer of OLEDs, where it facilitates efficient energy transfer to guest emitter molecules. kyushu-u.ac.jpmdpi-res.com Fluorinated biphenyls are also employed to develop materials for OLEDs and liquid crystal displays (LCDs) due to their chemical stability and specific electronic properties. rsc.org The amino and hydroxyl functionalities of this compound provide synthetic routes to incorporate this scaffold into new polymers and optoelectronic materials.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The properties of MOFs, such as pore size and functionality, can be precisely controlled by the choice of the organic linker. wikipedia.org Biphenyl derivatives with coordinating groups, like carboxylic acids, are excellent candidates for such linkers. wikipedia.org
A close derivative, 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, has been used as a linker to construct Zirconium-based MOFs. ossila.com By mixing this amino-functionalized linker with a standard 4,4′-biphenyldicarboxylic acid linker, a mixed-linker MOF (UiO-67-Mix) was created. ossila.com This framework, with palladium metal centers anchored to it, functions as a highly efficient and recyclable catalyst for Suzuki and Heck cross-coupling reactions, demonstrating very low metal leaching and sustained activity over at least 10 cycles. ossila.com
Beyond crystalline MOFs, biphenyl units can be integrated into other supramolecular structures. For example, stereodynamic 2,2′-biphenyl ligands equipped with amino acid-derived interaction sites can interlock through non-covalent hydrogen bonds to form discrete supramolecular dimers. researchgate.net This self-assembly process can be diastereoselective, leading to an enrichment of one of the ligand's rotational isomers (rotamers). researchgate.net
Mechanistic Probes in Chemical Biology and Enzyme Systems
A chemical probe is a small molecule designed to selectively bind and modulate the function of a specific protein target, allowing researchers to investigate the protein's role in complex biological systems. promega.com The biphenyl scaffold is present in numerous molecules designed as probes for enzyme systems. ontosight.ai The functional groups of this compound make it a suitable starting point for the synthesis of derivatives that can act as inhibitors or probes for various enzymes.
Investigation of Molecular Recognition and Binding Mechanisms
Molecular recognition is fundamental to biological processes, governing how molecules interact with specificity and affinity. Derivatives of this compound serve as molecular scaffolds to probe these interactions. The biphenyl structure itself provides a defined, semi-rigid framework that can be systematically modified.
Researchers utilize these compounds to understand non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of host-guest complexes. utwente.nl For example, studies on related biphenyl structures have investigated how substitutions on the phenyl rings affect binding affinity and specificity with host molecules like cyclophanes or metallo-clefts. utwente.nlacs.org By synthesizing a series of derivatives where the amino and hydroxyl groups of the this compound core are altered or repositioned, scientists can map the binding pockets of receptors or enzymes. This systematic approach helps to elucidate the specific steric and electronic requirements for molecular recognition. escholarship.org
Furthermore, the binding of lower chlorinated polychlorinated biphenyl (PCB) sulfates to human serum albumin (HSA) has been studied, revealing that these metabolites bind with moderate to high affinity to the two major drug-binding sites on the protein. acs.org Specifically, monochlorinated PCB metabolites demonstrated high-affinity binding to both Site I and Site II of HSA, highlighting the role of the biphenyl scaffold in protein binding. acs.org
Elucidation of Enzyme-Substrate Interactions and Inhibition Pathways
Derivatives based on the biphenyl scaffold are instrumental in studying enzyme mechanisms and developing inhibitors. The this compound structure can be seen as a fragment or starting point for designing molecules that mimic an enzyme's natural substrate or that bind to its active site.
A notable example involves the enzyme Fatty Acid Amide Hydrolase (FAAH), a key target for therapeutic development. A class of O-arylcarbamate inhibitors of FAAH utilizes a biphenyl-3-yl ester core. escholarship.org Docking studies and molecular dynamics simulations showed that the O-biphenyl scaffold of these inhibitors fits within a lipophilic region of the substrate-binding site. escholarship.org Systematic substitution on the distal phenyl ring revealed crucial structure-activity relationships. For instance, introducing a 3'-amino group (creating a derivative structurally related to this compound) resulted in an inhibitor as potent as the parent compound. escholarship.org This research demonstrates how specific functional groups on the biphenyl core engage in favorable interactions, such as hydrogen bonds with polar amino acid residues within the enzyme's binding channel, to enhance inhibitory potency. escholarship.org
Another area of research involves biphenyl hydrolase-like protein (BPHL), an enzyme known to activate certain amino acid nucleoside prodrugs. nih.gov Studies have shown BPHL effectively hydrolyzes L-valyl-decitabine, a prodrug, indicating the enzyme's preference for specific structures. nih.gov Molecular docking simulations have helped to explain the unique binding mode and catalytic mechanism at a molecular level. nih.gov While not directly involving this compound, this research underscores the importance of the biphenyl structure in enzyme-substrate recognition and provides a basis for designing targeted enzyme inhibitors or activatable prodrugs.
Table 1: Examples of Biphenyl Derivatives in Enzyme Inhibition Studies
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Cyclohexylcarbamic Acid Biphenyl-3-yl Esters | Fatty Acid Amide Hydrolase (FAAH) | The O-biphenyl scaffold mimics the substrate's arachidonyl moiety. Substitutions at the 3' position, including an amino group, maintain or improve inhibitory potency by forming hydrogen bonds within the binding site. | escholarship.org |
| Biphenyl Benzamide Derivatives | Filamenting temperature-sensitive mutant Z (FtsZ) protein | These derivatives exhibit antibacterial activities by inhibiting the FtsZ protein, a crucial element in bacterial cell division. | rsc.org |
| Valsartan Ester Derivatives | Urease | Synthesized ester derivatives of the biphenyl-containing drug Valsartan showed significant urease inhibition properties. | researchgate.net |
Analytical Chemistry Applications (e.g., as Derivatizing Agents or Standards)
In analytical chemistry, compounds are often needed as standards for method development and validation or as agents to modify an analyte to make it more easily detectable. While specific applications for this compound are not widely documented in mainstream literature, its structural features and those of its isomers suggest potential utility.
Aminobiphenyls, as a class, are used as analytical standards in various chromatographic methods. For instance, high-performance liquid chromatography (HPLC) with amperometric detection has been developed for the simultaneous determination of 2-aminobiphenyl (B1664054), 3-aminobiphenyl, and 4-aminobiphenyl. researchgate.net Such methods require pure reference standards of each isomer for calibration and quantification. Given its defined structure, this compound could serve as an internal or external standard in mass spectrometry or chromatography-based assays, particularly for the analysis of related biphenyl metabolites in biological or environmental samples.
The presence of reactive amino (-NH2) and hydroxyl (-OH) groups means that this compound could theoretically function as a derivatizing agent. sci-hub.se Derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties or a stronger detector response. For example, the amino group could be reacted with a fluorogenic reagent to create a highly fluorescent derivative, enabling trace-level detection of that reagent. Conversely, the compound itself could be derivatized to facilitate its own analysis. While this remains a theoretical application, the chemical principles of derivatization are well-established for amino and phenolic compounds. sci-hub.se
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone for isolating 2'-Amino-biphenyl-3-ol from intricate sample matrices, thereby reducing interference and enabling accurate quantification. The selection of the appropriate chromatographic technique is contingent on the physicochemical properties of the analyte and the nature of the sample.
Advanced Liquid Chromatography (e.g., UHPLC, Preparative HPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) stands out for its rapid and high-resolution separation capabilities, making it ideal for analyzing complex mixtures containing this compound. The use of sub-2 µm particle columns in UHPLC systems generates higher backpressures but results in significantly improved peak resolution, higher sensitivity, and reduced analysis times compared to conventional HPLC. For the analysis of polar compounds like this compound, reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are common approaches.
Typical UHPLC Parameters for Amino Compound Analysis:
| Parameter | Reversed-Phase (RP-UHPLC) | Hydrophilic Interaction (HILIC) |
|---|---|---|
| Column | Acquity UPLC HSS T3 (1.8 µm), BEH C18 | Acquity UHPLC BEH Amide (1.7 µm) nih.gov |
| Mobile Phase A | 0.1% Formic acid in water | Acetonitrile nih.gov |
| Mobile Phase B | 0.1% Formic acid in methanol/acetonitrile | 20 mM Ammonium (B1175870) carbonate in water nih.gov |
| Flow Rate | 0.3 - 0.6 mL/min mu-varna.bg | 0.3 - 0.5 mL/min nih.gov |
| Detection | UV, Mass Spectrometry | Mass Spectrometry |
Preparative High-Performance Liquid Chromatography (Preparative HPLC) is employed when isolation of larger quantities of this compound is required for further structural elucidation (e.g., by NMR) or for use as a reference standard. This technique utilizes larger columns and higher flow rates to purify milligrams to grams of the target compound. Method development often involves scaling up an optimized analytical HPLC method, ensuring that the resolution is maintained. sielc.com
Gas Chromatography (GC) for Volatile Derivatives
Due to its polar nature, stemming from the amino and hydroxyl functional groups, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a crucial prerequisite is chemical derivatization, a process that converts the polar analyte into a more volatile and thermally stable derivative. nih.govacs.org This step also enhances chromatographic peak shape and detection sensitivity. nih.gov
Common derivatization strategies for compounds with active hydrogens include:
Silylation: This is a widely used technique where active hydrogens on the -OH and -NH2 groups are replaced by a nonpolar silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). nih.govacs.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives are known to be more stable and less sensitive to moisture compared to their TMS counterparts. nih.gov
Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionyl anhydride (PFPA) can be used to acylate the amino group, producing derivatives with excellent electron-capturing properties, which are ideal for electron capture detection (ECD).
Alkylation: Chloroformates, like ethyl chloroformate (ECF), react with amino groups under mild conditions to form volatile carbamate (B1207046) derivatives. iajps.com
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, time) must be carefully optimized to ensure complete and reproducible derivatization of this compound. iajps.comresearchgate.net
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the comprehensive analysis of this compound, offering both separation and structural identification in a single run.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level detection and quantification of compounds like this compound in highly complex biological matrices. The high selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of the target analyte even in the presence of co-eluting matrix components.
High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QToF) and Orbitrap analyzers, provide accurate mass measurements, which greatly enhance the confidence in compound identification and can be used for metabolite profiling and the identification of unknown transformation products of this compound. mu-varna.bg Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can be employed to improve ionization efficiency and chromatographic retention in reversed-phase systems. mu-varna.bg
LC-MS/MS Method Parameters for Amino Metabolite Profiling:
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | UHPLC with HSS T3 column | mu-varna.bg |
| Mobile Phase | Water and Acetonitrile, both with 2 mM ammonium acetate | mu-varna.bg |
| Ionization Source | Electrospray Ionization (ESI), positive mode | |
| Mass Analyzer | Triple Quadrupole (QQQ) or QToF | mu-varna.bg |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan HRAM for profiling | mu-varna.bg |
This approach has proven to be highly sensitive, with limits of detection often in the sub-micromolar to femtomolar range, making it suitable for metabolic phenotyping and clinical studies. mu-varna.bg
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of the volatile derivatives of this compound. Following separation on a capillary GC column (e.g., DB-5MS), the eluting derivatives enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). iajps.com
The resulting mass spectra contain characteristic fragmentation patterns that serve as a "fingerprint" for the derivatized molecule, allowing for unambiguous identification. nih.gov For instance, TBDMS derivatives often show characteristic neutral losses of methyl (M-15) and tert-butyl (M-57) groups, which aids in structural confirmation. nih.gov When using chemical ionization (CI), especially with ammonia (B1221849) as the reagent gas, fragmentation can be minimized, yielding a strong protonated molecular ion ([M+H]+), which is useful for confirming the molecular weight of the derivative.
Spectroscopic Quantification Methods
While chromatographic methods are preferred for their selectivity, spectroscopic techniques can offer simpler and faster alternatives for quantification, particularly in less complex matrices or after purification.
UV-Visible Spectroscopy: The biphenyl (B1667301) structure and the presence of amino and hydroxyl chromophores in this compound result in the absorption of ultraviolet (UV) radiation. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A UV-Vis spectrophotometer can be used to quantify the compound by measuring its absorbance at the wavelength of maximum absorption (λmax). sielc.com Derivative spectroscopy can be applied to resolve overlapping spectral bands and enhance quantification accuracy in the presence of interfering substances.
Fluorescence Spectroscopy: The aromatic structure containing an electron-donating amino group and a hydroxyl group suggests that this compound may exhibit native fluorescence. nih.goviajps.com Fluorescence spectroscopy is inherently more sensitive and selective than UV-Vis absorption spectroscopy. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This technique is particularly valuable for detecting trace amounts of the compound. nih.gov The fluorescence properties are often pH-dependent, and conditions must be optimized for maximum sensitivity.
Emerging Trends and Future Research Directions
Innovations in Green and Sustainable Synthetic Methodologies for Biphenyl (B1667301) Derivatives
The synthesis of biphenyl derivatives is undergoing a significant transformation, driven by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste and energy consumption. jddhs.com These innovations are directly applicable to the future production of 2'-Amino-biphenyl-3-ol, promising more efficient and environmentally benign manufacturing processes.
A key focus is the replacement of traditional, often toxic and volatile, organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com For instance, researchers have successfully demonstrated the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling reactions in pure water at room temperature. researchgate.net This approach utilizes a water-soluble, fullerene-supported palladium chloride nanocatalyst that can be recycled multiple times without a significant loss in yield. researchgate.net Another strategy involves microwave-assisted synthesis and flow chemistry, which are energy-efficient techniques that can drastically reduce reaction times and energy requirements compared to conventional heating methods. jddhs.com The development of reusable catalysts, such as those immobilized on polymer fibers or nanocomposites, further enhances sustainability by simplifying product separation and catalyst recovery. researchgate.net
| Parameter | Traditional Synthesis (e.g., Ullmann Reaction) | Green Synthesis (e.g., Catalyzed Suzuki-Miyaura) |
|---|---|---|
| Solvent | High-boiling point organic solvents (e.g., DMF, Toluene) | Water, bio-based solvents, supercritical fluids. jddhs.com |
| Catalyst | Stoichiometric copper, often harsh conditions | Palladium nanocatalysts, recyclable catalysts. researchgate.netresearchgate.net |
| Energy Input | High temperatures, long reaction times | Room temperature operation, microwave-assistance. jddhs.comresearchgate.net |
| Waste Generation | Significant metal and solvent waste | Minimized byproducts, high atom economy. jddhs.com |
| Catalyst Recyclability | Generally not recyclable | High recyclability (e.g., five or more cycles). researchgate.net |
Rational Design of Highly Efficient Catalytic Systems
The efficiency, selectivity, and versatility of biphenyl synthesis heavily depend on the catalyst employed. The rational design of highly efficient catalytic systems is a major frontier in chemical research. chemrxiv.org For complex molecules like this compound, catalysts that can precisely control stereochemistry and functional group tolerance are invaluable.
A significant area of development is in axially chiral biphenyl ligands, which are crucial for asymmetric synthesis. chemrxiv.orgresearchgate.net Researchers are designing new, adjustable chiral ligands where slight modifications to steric and electronic properties can lead to dramatic improvements in reactivity and enantioselectivity for specific substrates. chemrxiv.orgchemrxiv.org This "fine-tuning" approach allows for the creation of bespoke catalysts optimized for a particular transformation.
| Catalytic System Type | Key Features | Potential Advantage for this compound Synthesis |
|---|---|---|
| Adjustable Axially Chiral Ligands | Allows fine-tuning of steric and electronic properties. chemrxiv.org | High enantioselectivity for creating specific stereoisomers. |
| Water-Soluble Nanocatalysts | Operates in aqueous media; easily recyclable. researchgate.net | Enables sustainable and cost-effective manufacturing processes. |
| Bifunctional Catalysts | Combines multiple catalytic sites for tandem reactions. acs.org | Streamlines multi-step syntheses into a single pot, improving efficiency. |
| Heterogeneous Ni Catalysts on Charcoal | Facilitates Negishi cross-coupling under microwave irradiation. rsc.org | Offers an alternative, efficient pathway for C-C bond formation. |
Synergistic Integration of Computational and Experimental Approaches
The discovery and optimization of synthetic routes and applications for molecules like this compound can be significantly accelerated by integrating computational and experimental workflows. nih.gov This synergy allows researchers to move beyond intuition-based discovery toward a more targeted, data-driven approach.
Computational tools, including machine learning (ML) and docking simulations, can screen vast virtual libraries of compounds and predict their properties or binding affinities to biological targets. nih.govmdpi.com For instance, docking studies can effectively predict how a biphenyl derivative might bind to a specific receptor, helping to identify promising candidates for drug development. mdpi.com This computational pre-screening guides experimental efforts, ensuring that laboratory resources are focused on the most promising molecules.
| Phase | Computational Role | Experimental Role | Outcome |
|---|---|---|---|
| 1. Design & Screening | Virtual screening of derivatives; prediction of properties (e.g., binding affinity, electronic properties). mdpi.com | - | A prioritized list of candidate molecules or synthetic routes. |
| 2. Synthesis & Validation | Modeling reaction pathways to predict yields and byproducts. | Synthesis of prioritized candidates; characterization of products. nih.gov | Confirmation of synthesis and isolation of target compounds. |
| 3. Testing & Evaluation | Analysis of experimental data to understand structure-activity relationships. | In vitro/in vivo testing of biological activity or material properties. mdpi.com | Validated data on the performance of new compounds. |
| 4. Refinement | Use experimental data to refine predictive models (ML feedback loop). nih.gov | Provide high-quality data for model training. | More accurate predictive models for the next cycle of discovery. |
Exploration of Novel Applications in Interdisciplinary Fields
Biphenyl derivatives are versatile platforms for innovation across a range of interdisciplinary fields. 24chemicalresearch.com While the specific applications of this compound are still emerging, research into related compounds points toward several promising future directions, including environmental science, materials science, and medicine.
In environmental monitoring, biphenyl-based fluorochrome sensors have been developed for the ultra-sensitive and rapid detection of toxic industrial chemicals like hydrazine (B178648) in water, soil, and air. 24chemicalresearch.com These sensors exhibit strong photoluminescence and provide a visible color change, making them suitable for real-world applications. 24chemicalresearch.com
In materials science, biphenyls serve as building blocks for liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). nih.govarabjchem.org More recently, biphenyl-based 2D materials are being explored for their potential in nanotechnology and clean energy applications. 24chemicalresearch.com
In medicine, the biphenyl scaffold is a cornerstone of many pharmacologically active molecules. nih.gov Recent breakthroughs include the design of novel biphenyl-based antibiotics to combat resistant pathogens and compounds with potential anti-cancer, anti-inflammatory, and anti-diabetic properties. 24chemicalresearch.comijsdr.org The unique combination of amino and hydroxyl groups on the this compound structure makes it a valuable candidate for further investigation in drug discovery, particularly as a building block for more complex therapeutic agents. ijsdr.org
| Field | Application | Key Property of Biphenyl Derivative | Reference |
|---|---|---|---|
| Environmental Science | Fluorochrome sensors for hydrazine detection | Strong photoluminescence and large Stokes shift | 24chemicalresearch.com |
| Medicine | Novel antibiotics against resistant bacteria | Scaffold for designing potent and effective treatments | 24chemicalresearch.com |
| Materials Science | 2D nanomaterials for electronics and energy | Versatile platform for creating novel materials | 24chemicalresearch.com |
| Agriculture | Crop protection products (fungicides) | Inhibits the growth of molds and fungi | arabjchem.orgijsdr.org |
| Technology | Fluorescent layers in OLEDs | Serves as a core structural moiety | nih.govarabjchem.org |
Q & A
Q. What are the common synthetic routes for 2'-Amino-biphenyl-3-ol, and how do reaction conditions influence product purity?
The synthesis of this compound typically involves coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, brominated intermediates can undergo cross-coupling with boronic acids to form the biphenyl backbone . Reaction conditions such as temperature (80–120°C), catalyst choice (Pd-based systems), and solvent polarity (DMF or THF) significantly impact yield and purity. Excess amine groups may require protection (e.g., Boc) to prevent side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic proton environments and confirm substitution patterns. For example, downfield shifts (~6.5–7.5 ppm) indicate aromatic protons adjacent to hydroxyl or amino groups .
- HPLC-MS : Validates molecular weight (CHNO, MW 169.22) and detects impurities. Retention time discrepancies may suggest isomer formation .
- FT-IR : Peaks at ~3400 cm (N-H/O-H stretch) and 1250 cm (C-N stretch) confirm functional groups .
Q. What are the optimal storage conditions for this compound to prevent degradation during long-term research use?
Store at 0–6°C in airtight, light-resistant containers under inert gas (N or Ar). The compound is sensitive to oxidation; degradation products (e.g., quinones) can form if exposed to moisture or oxygen. Regular purity checks via TLC or HPLC are advised .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for targeted biological activity studies while maintaining structural integrity?
Derivatization strategies include:
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -Br, -CF) at the 4' position to enhance binding to kinase active sites .
- Biopolymer Conjugation : Attach polyethylene glycol (PEG) via the hydroxyl group to improve solubility for in vivo studies. Monitor steric effects using molecular docking simulations .
- Metal Complexation : Coordinate with transition metals (e.g., Cu) to study antimicrobial activity. Stability constants should be measured via potentiometric titrations .
Q. What strategies are recommended for resolving contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
- Replicate Conditions : Systematically vary parameters (e.g., catalyst loading, solvent) to identify outliers. For example, Pd(OAc) may outperform Pd(PPh) in oxygen-sensitive reactions .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Data Harmonization : Apply multivariate analysis (PCA) to compare spectral databases and identify systematic errors .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel coupling reactions?
- DFT Calculations : Optimize transition states for Suzuki couplings using B3LYP/6-311G(d,p) basis sets. Focus on charge distribution at the amino group, which affects nucleophilicity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics. High dielectric solvents stabilize polar intermediates .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or temperatures for new derivatives .
Q. How should environmental fate studies be designed to track this compound degradation products in aquatic systems?
- LC-HRMS : Monitor hydroxylated metabolites (e.g., 3-hydroxybiphenyl) in water samples. Use isotopically labeled standards (e.g., C-2'-Amino-biphenyl-3-ol) for quantification .
- Microcosm Experiments : Expose the compound to sediment-water systems under varying pH (5–9) and microbial communities. Degradation half-lives can be modeled using first-order kinetics .
- Toxicity Assays : Evaluate metabolite effects on Daphnia magna via OECD 202 guidelines. Compare EC values to parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
